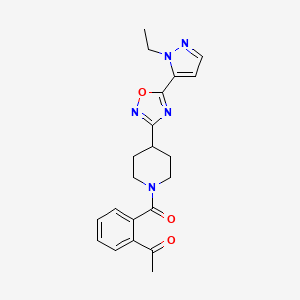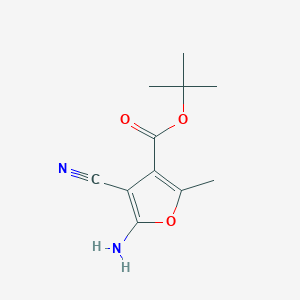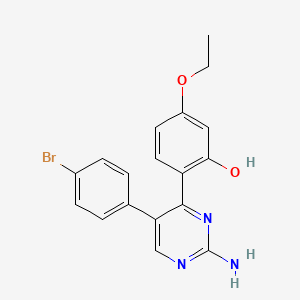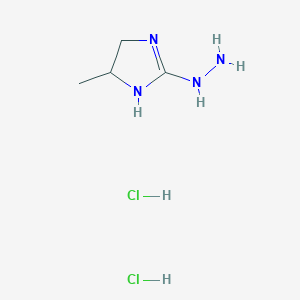![molecular formula C22H22N4O3S B2481035 1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 844466-10-0](/img/structure/B2481035.png)
1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of similar heterocyclic compounds involves complex reactions, such as the temperature-tunable synthesis of Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and Dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes, mediated by SnCl4. This process highlights the role of temperature in directing the outcome of nucleophilic attacks and subsequent rearrangements to yield nitrogen-containing heterocycles (Porashar et al., 2022).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is characterized using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis. These methods provide detailed insights into the complex structures of synthesized compounds, such as 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, which exhibits potential as an anti-leukemic agent (Guillon et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are often explored through their synthesis pathways and biological assessments. For instance, the synthesis and pharmacological analysis of furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives show the potential for Alzheimer's disease treatment due to their selective inhibitory properties on BuChE enzymes (Martins et al., 2011).
科学的研究の応用
Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones Synthesis
A study details the temperature-tunable synthesis of Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and Dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes. This methodology can be applied for the synthesis of hexahydropyrrolo[3,2-c]quinolinone derivatives, which are found in biologically active molecules (Bikoshita Porashar et al., 2022).
Discovery of Multifunctional Drug Candidate
Research led to the discovery of a tetracyclic quinoxaline derivative (ITI-007) with potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, offering a new drug candidate for treating neuropsychiatric and neurological disorders (Peng Li et al., 2014).
New Pyranoquinoxaline Synthesis
The synthesis and reactivity of a new pyranoquinoxaline compound were explored, highlighting a novel approach to quinoxaline derivatives with potential applications in drug development (P. Hoffmann et al., 2004).
Palladium(II) and Platinum(II) Complexes
A study presented the preparation of neutral palladium(II) and platinum(II) chloro-complexes with the conjugate base of [(pyrrol-2-yl)methylene]quinolin-8-amine, demonstrating a metal-assisted condensation reaction with potential implications in catalysis and material science (M. Bortoluzzi et al., 2019).
Aluminum and Zinc Complexes Catalysis
The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands showed active catalysis towards the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer science and engineering (Shu Qiao et al., 2011).
特性
IUPAC Name |
3-(3-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-6-4-8-16(12-14)30(27,28)20-19-22(25-18-10-3-2-9-17(18)24-19)26(21(20)23)13-15-7-5-11-29-15/h2-4,6,8-10,12,15H,5,7,11,13,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIGMGMPPDPRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5CCCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)





![7-[(4-Methoxyphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one](/img/structure/B2480970.png)


